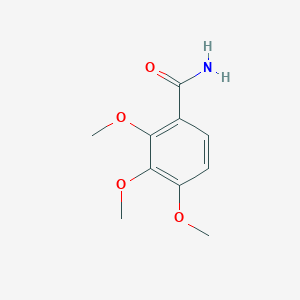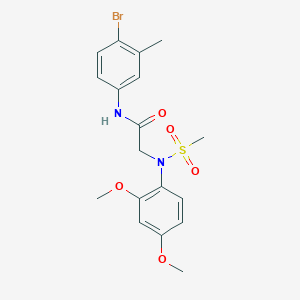
(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This unique structure may impart specific chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carbaldehyde with 6-methylnaphthalene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activity, making it of interest in the field of medicinal chemistry. Researchers can investigate its potential as a lead compound for the development of new drugs or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may act as inhibitors of specific enzymes or receptors, leading to the development of new treatments for diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties may also make it suitable for use in electronic materials or as a component in advanced polymers.
Mécanisme D'action
The mechanism of action of (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-3-(furan-2-ylmethylidene)-5-phenylfuran-2-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
(3Z)-3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one: Similar structure but with a 4-methylphenyl group instead of a naphthalene moiety.
Uniqueness
The presence of the 6-methylnaphthalene moiety in (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one imparts unique chemical and physical properties to the compound. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-13-4-5-15-10-16(7-6-14(15)9-13)19-12-17(20(21)23-19)11-18-3-2-8-22-18/h2-12H,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQDEAKQRORJA-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CO4)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2,4,6-Trimethylphenoxy)propylamino]ethanol](/img/structure/B5165516.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5165530.png)
![(3aS*,5S*,9aS*)-5-(5-acetyl-3-thienyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5165543.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5165547.png)
![propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5165559.png)
![1-(3,4-dimethoxyphenyl)-N-[1-(1-naphthyl)ethyl]-2-propanamine](/img/structure/B5165566.png)


![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165578.png)

![2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5165592.png)

![1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5165607.png)

